2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
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Overview
Description
“2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid” is a chemical compound with the CAS Number: 1513119-35-1 . It has a molecular weight of 268.47 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored at room temperature .Scientific Research Applications
Fluorescence Studies and Sensing Applications
- Fluorimetric Analysis : Secondary amino acids can be determined by reaction with NBD-F (7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole), which shows superior reactivity and fluorescence yield compared to similar compounds. This can aid in sensitive detection of amino acids like proline, hydroxyproline, and sarcosine (Imai & Watanabe, 1981).
- Metal Ion-Selective Fluorosensing : N-(1-Pyrene)anthranilic acid, derived from a similar bromobenzoic acid, has been used in fluorosensing applications, showing selective fluorescence quenching in the presence of certain metal ions (Wolf et al., 2006).
Synthetic Applications
- Heterocyclic Compound Synthesis : Utilized in the preparation of various nitrogenous heterocycles, serving as a building block for drug discovery. This includes compounds like benzimidazoles and quinoxalinones (Křupková et al., 2013).
- Synthesis of Fluorine-Containing Compounds : Fluorine compounds are significant in pharmaceutical research, and derivatives of similar fluorobenzoic acids have shown potential antibacterial properties (Holla et al., 2003).
Biochemical and Medical Applications
- Glycopeptide Synthesis : Fluorobenzoyl groups, which are related to fluorobenzoic acids, have been effective in glycopeptide synthesis, showing reduced beta-elimination during deacylation processes, beneficial for biochemical studies (Sjölin & Kihlberg, 2001).
- Radiopharmaceutical Applications : Derivatives of fluorobenzoic acids have been used in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, which is important in PET scans for neurologic and oncologic applications (Wagner et al., 2009).
Other Notable Applications
- Organic Synthesis : The compound has applications in organic synthesis, particularly in the formation of halogenated benzoic acids and derivatives, which are crucial intermediates in various organic reactions (Chirico et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-amino-6-bromo-3-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZGYIVEVFSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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